Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate
Overview
Description
Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate is a complex organic compound that belongs to the class of chromenyl furan carboxylates. This compound is characterized by its unique structure, which includes a chromenyl ring fused with a furan ring and various functional groups. It is of interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate typically involves multiple steps:
Formation of the Chromenyl Ring: The chromenyl ring can be synthesized through a series of cyclization reactions involving appropriate precursors.
Introduction of the Furan Ring: The furan ring is introduced via a coupling reaction with the chromenyl intermediate.
Functional Group Modifications:
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions to replace certain functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, acids, or bases can be employed depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Scientific Research Applications
Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- Ethyl 2-(5-methyl-5-vinyltetrahydrofuran-2-yl)propan-2-yl carbonate
- 1-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethyl]-5-oxopyrrolidine-3-carboxylic acid
Uniqueness
Ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties
Properties
IUPAC Name |
ethyl 5-[7-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoyloxy]-4-oxochromen-3-yl]furan-2-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H25NO9/c1-6-30-22(28)18-10-9-17(33-18)16-12-31-19-11-14(7-8-15(19)20(16)26)32-21(27)13(2)25-23(29)34-24(3,4)5/h7-13H,6H2,1-5H3,(H,25,29) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LBNUFSCUZUOCIX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC=C(O1)C2=COC3=C(C2=O)C=CC(=C3)OC(=O)C(C)NC(=O)OC(C)(C)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H25NO9 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
471.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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